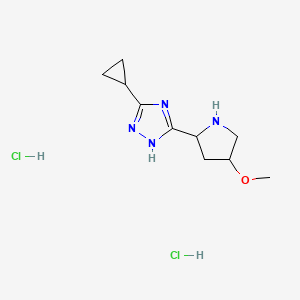![molecular formula C10H16 B13254182 (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene CAS No. 2437-75-4](/img/structure/B13254182.png)
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene, also known as α-Pinene, is a bicyclic monoterpene. It is a naturally occurring compound found in the oils of many species of coniferous trees, particularly pines. This compound is notable for its distinctive pine-like aroma and is a major component of turpentine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the catalytic isomerization of β-pinene, another naturally occurring monoterpene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods
Industrially, this compound is primarily obtained through the distillation of turpentine oil, which is derived from the resin of pine trees. The distillation process separates the various components of turpentine, allowing for the isolation of α-Pinene.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form compounds such as verbenone and verbenol.
Reduction: Hydrogenation of α-Pinene can yield pinane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Verbenone, verbenol
Reduction: Pinane
Substitution: Halogenated α-Pinene derivatives
Scientific Research Applications
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown that α-Pinene exhibits antimicrobial and anti-inflammatory properties.
Medicine: It is being researched for its potential therapeutic effects, including its use as an anti-cancer agent.
Industry: α-Pinene is used in the production of fragrances, flavors, and as a solvent in the chemical industry.
Mechanism of Action
The mechanism of action of (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
β-Pinene: Another monoterpene with a similar structure but different stereochemistry.
Limonene: A monocyclic monoterpene with a citrus aroma.
Camphene: A bicyclic monoterpene similar to α-Pinene but with different functional groups.
Uniqueness
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene is unique due to its high abundance in nature and its distinctive pine-like aroma. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields also set it apart from similar compounds.
Properties
CAS No. |
2437-75-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m0/s1 |
InChI Key |
KUKRLSJNTMLPPK-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C=C2 |
Canonical SMILES |
CC1(C2CCC1(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



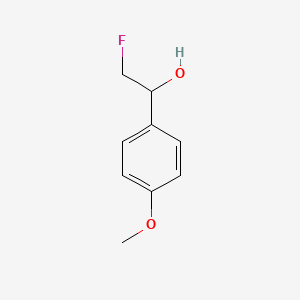
![Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate](/img/structure/B13254107.png)
![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine](/img/structure/B13254119.png)
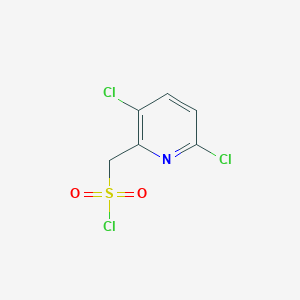
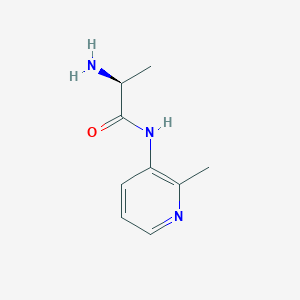
![2-[(4-Fluorophenyl)methoxy]pyridin-3-amine](/img/structure/B13254135.png)
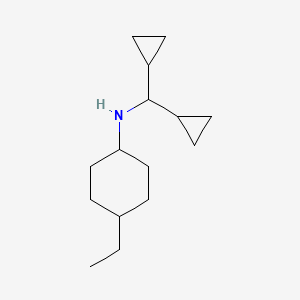
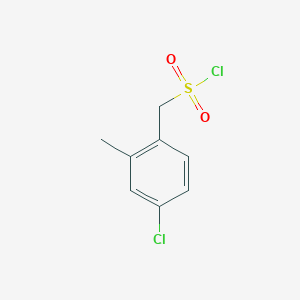
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
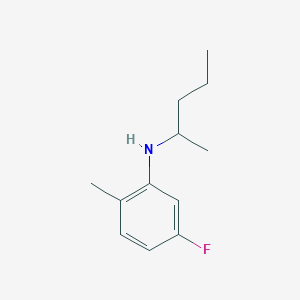

![2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13254183.png)
